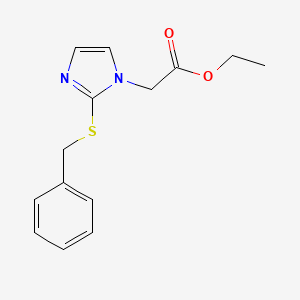

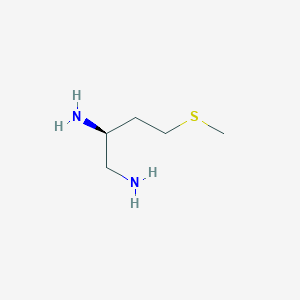

![molecular formula C23H25N5O5 B3011880 7-(2,3-Dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538319-48-1](/img/structure/B3011880.png)

7-(2,3-Dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Comprehensive Analysis of 7-(2,3-Dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

The compound this compound has been the subject of several studies. It is a member of the [1,2,4]triazolo[1,5-a]pyrimidine family and has shown potential for various applications, including antimicrobial activity and inhibition of influenza virus RNA polymerase PA-PB1 subunit heterodimerization .

Synthesis Analysis

The synthesis of this compound involves multi-component reactions, such as the reaction of hydrazonoyl halides with specific reagents, leading to the formation of the desired compound . Additionally, the compound has been synthesized through a three-component reaction of acetoacetanilides with a mixture of aromatic aldehyde and 5-aminotetrazole, confirming its proposed structures through spectroscopy and mass spectrometry .

Molecular Structure Analysis

The molecular structure of this compound has been established through X-ray analysis, confirming the formation of a new spiro derivative of dihydro-1,2,3-triazolo[1,5-a]pyrimidine .

Chemical Reactions Analysis

The compound has been involved in various chemical reactions, including alkylation, cyclization, substitution, and regioselective synthesis, leading to the formation of different derivatives and isomeric compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been characterized with respect to antimicrobial activity and its potential to inhibit influenza virus RNA polymerase PA-PB1 subunit heterodimerization .

"REACTIONS OF HYDRAZONOYL HALIDES 371: SYNTHESIS OF TRIAZOLO[4,3-a]PYRIMIDINES, 1,3,4-THIADIAZOLES AND 1,3,4-SELENADIAZOLES" "Synthesis and antimicrobial activity of n,7-diaryl-5-methyl-4,7-dihydrotetrazolo[1,5-a] pyrimidine-6-arboxamides" "New spiro derivative of dihydro-1,2,3-triazolo[1,5-a]pyrimidine as a product of multicomponent reaction" "A Convenient Synthesis of Thiazolo [ 3,2-a } - & Triazolo [ 4,3-a ]- Pyrimidines & Pyrimido [ 2,1-c ] Triazine Derivatives" "Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidine derivatives."

Scientific Research Applications

Synthesis and Biological Activity

Research focuses on synthesizing novel triazolopyrimidine derivatives and evaluating their biological activities. For instance, a study involved synthesizing a series of triazolopyrimidines using the Biginelli protocol, which were then assessed for antimicrobial and antioxidant activities (Gilava et al., 2020). This approach demonstrates the compound's potential in developing new antimicrobial agents.

Material Science and Crystallography

The structural characterization of triazolopyrimidine derivatives contributes to material science and crystallography. For example, the molecular structure of a similar triazolopyrimidine compound was studied in different crystal environments, revealing insights into its potential biological activity and supramolecular architecture (Canfora et al., 2010). These findings are crucial for understanding the interactions and properties of such compounds at the molecular level.

Heterocyclic Chemistry

The compound is also relevant in heterocyclic chemistry, where its derivatives are synthesized for various applications. Research includes the synthesis of triazolopyrimidines and their derivatives through reactions with different reagents, exploring their chemical properties and potential uses (El-Agrody et al., 2001). These studies highlight the versatility of triazolopyrimidine compounds in synthesizing novel heterocyclic compounds.

Antimicrobial and Antifungal Activities

Several studies have synthesized novel triazolopyrimidine derivatives to evaluate their antimicrobial and antifungal activities. For example, novel triazolopyrimidine-carbonylhydrazone derivatives were synthesized and showed promising fungicidal activities, indicating the potential of such compounds in addressing fungal infections (Li De-jiang, 2008).

properties

IUPAC Name |

7-(2,3-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O5/c1-12-18(21(24)29)19(14-7-6-8-16(31-3)20(14)33-5)28-23(25-12)26-22(27-28)13-9-10-15(30-2)17(11-13)32-4/h6-11,19H,1-5H3,(H2,24,29)(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRRPTKXNFYZOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C=C3)OC)OC)N1)C4=C(C(=CC=C4)OC)OC)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

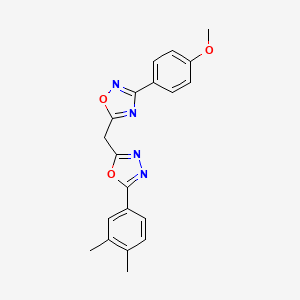

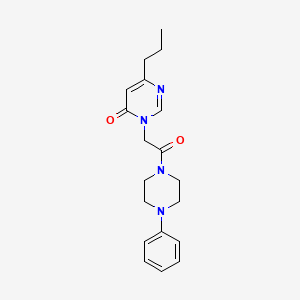

![2-[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenoxy]acetic acid](/img/structure/B3011803.png)

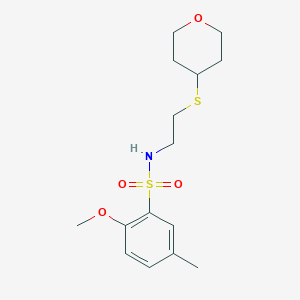

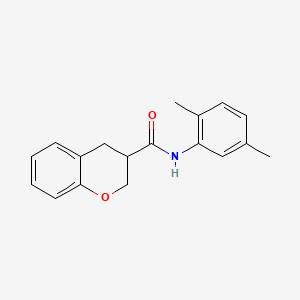

![2-(1H-Indol-3-yl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B3011806.png)

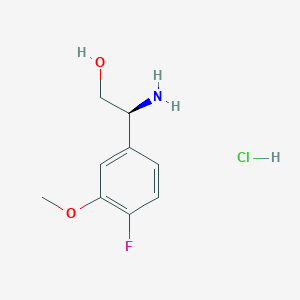

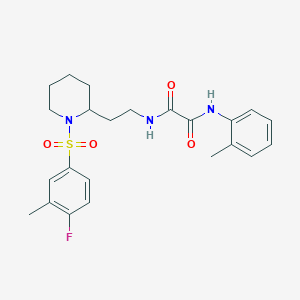

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-phenoxyacetamide](/img/structure/B3011808.png)

![4-(2,2-difluoroethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid](/img/structure/B3011811.png)

![N-(2,6-dimethylphenyl)-2-((6-(hydroxymethyl)-9-methyl-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3011815.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3011816.png)